molecular formula C14H22O B7759785 3,8,8-Trimethyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2-carbaldehyde

3,8,8-Trimethyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2-carbaldehyde

Cat. No.: B7759785
M. Wt: 206.32 g/mol
InChI Key: ORVRECGZBNGLRG-UHFFFAOYSA-N
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Description

3,8,8-Trimethyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2-carbaldehyde is an organic compound with a complex structure It is a derivative of naphthalene, characterized by the presence of three methyl groups and an aldehyde functional group

Properties

IUPAC Name

3,8,8-trimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-10-7-11-5-4-6-14(2,3)13(11)8-12(10)9-15/h9-10,12H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVRECGZBNGLRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CC1C=O)C(CCC2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8,8-Trimethyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2-carbaldehyde typically involves the hydrogenation of a naphthalene derivative followed by functional group modifications. One common method includes the hydrogenation of 3,8,8-trimethyl-1,2,3,4,5,6,7,8-octahydronaphthalene under specific conditions to introduce the aldehyde group.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes using metal catalysts such as palladium or platinum. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3,8,8-Trimethyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde can be reduced to an alcohol.

    Substitution: The methyl groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under controlled conditions.

Major Products

    Oxidation: 3,8,8-Trimethyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2-carboxylic acid.

    Reduction: 3,8,8-Trimethyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3,8,8-Trimethyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,8,8-Trimethyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,8,8-Trimethyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2-yl methyl acetate: A similar compound with an acetate group instead of an aldehyde.

    1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthyl)ethanone: Another derivative with a ketone functional group.

Uniqueness

3,8,8-Trimethyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2-carbaldehyde is unique due to its specific structural features, including the presence of an aldehyde group and multiple methyl groups

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